molecular formula C16H14N2O4S B4418347 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B4418347
M. Wt: 330.4 g/mol
InChI Key: CUXRYUNYEIOFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features both indole and benzoxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. One common route includes the sulfonylation of 2,3-dihydro-1H-indole followed by cyclization with appropriate benzoxazinone precursors. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The indole and benzoxazinone rings can also interact with various biological pathways, leading to diverse biological effects .

Properties

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-16-10-22-15-6-5-12(9-13(15)17-16)23(20,21)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRYUNYEIOFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 2
Reactant of Route 2
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 3
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 4
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 5
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 6
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

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